1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol
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Overview
Description
1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving the amino or hydroxyl groups with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may produce various derivatives with modified functional groups.
Scientific Research Applications
1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological or biochemical responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)piperidin-4-ol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)piperidine: Lacks the aminopropyl and hydroxyl groups, leading to different reactivity and applications.
Uniqueness
1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol is unique due to the presence of both the trifluoromethyl and aminopropyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17F3N2O |
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Molecular Weight |
226.24 g/mol |
IUPAC Name |
1-(3-aminopropyl)-4-(trifluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C9H17F3N2O/c10-9(11,12)8(15)2-6-14(7-3-8)5-1-4-13/h15H,1-7,13H2 |
InChI Key |
OTSNHXCNUMIHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)CCCN |
Origin of Product |
United States |
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